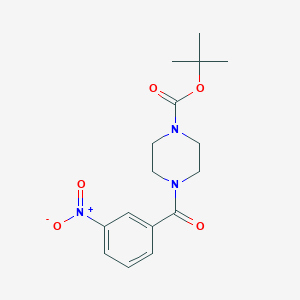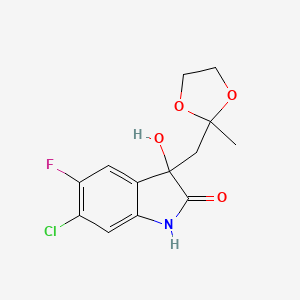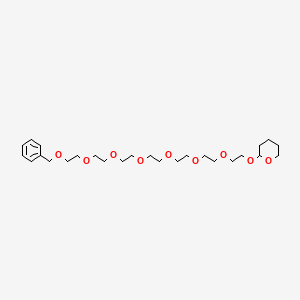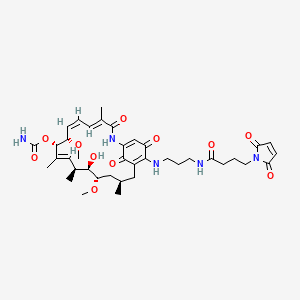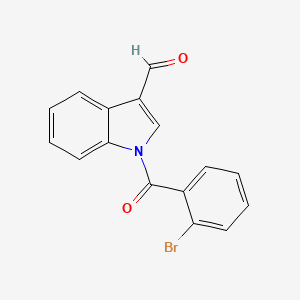
1-(2-Bromobenzoyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromobenzoyl group attached to the indole ring, along with an aldehyde functional group at the 3-position of the indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzoyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride and indole-3-carbaldehyde.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is dichloromethane.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine are often employed to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(2-Bromobenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Bromobenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromobenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(2-Bromobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Benzyl Bromide: An organic compound with a bromomethyl group attached to a benzene ring.
1-(2-Bromobenzoyl)proline: A compound with a bromobenzoyl group attached to a proline ring.
Uniqueness: 1-(2-Bromobenzoyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the bromobenzoyl and aldehyde functional groups on the indole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C16H10BrNO2 |
|---|---|
Peso molecular |
328.16 g/mol |
Nombre IUPAC |
1-(2-bromobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10BrNO2/c17-14-7-3-1-6-13(14)16(20)18-9-11(10-19)12-5-2-4-8-15(12)18/h1-10H |
Clave InChI |
RBVURJATRFKJEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CC=C3Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)
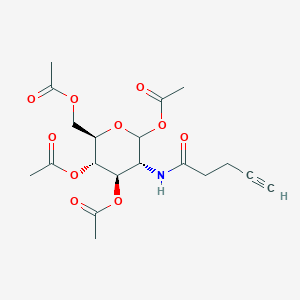
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11827145.png)
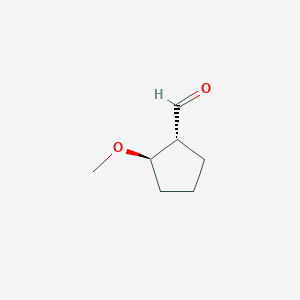
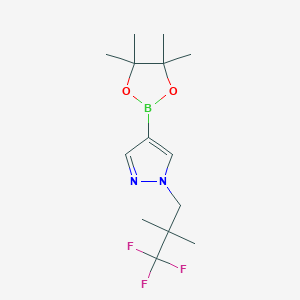
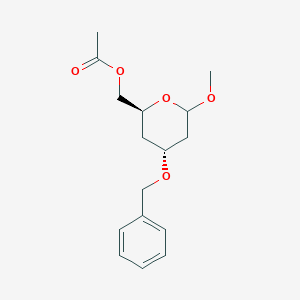
![(9R,9aR)-7-methyl-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827161.png)
![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
